3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid
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Overview
Description
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid is a complex organic compound that belongs to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and electron transfer. This particular compound is known for its involvement in the formation of heme, an essential component of hemoglobin and various hemeproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. The final product is obtained through a series of purification steps, including chromatography and crystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are essential for its biological functions.
Reduction: Reduction reactions can convert the compound to its reduced forms, which are involved in electron transfer processes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidation and reduction states of the compound, as well as substituted derivatives with different functional groups. These products have distinct chemical and biological properties .
Scientific Research Applications
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the properties of porphyrins and their derivatives.
Biology: Plays a crucial role in the study of heme biosynthesis and its regulation.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to heme metabolism.
Industry: Used in the development of sensors and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid involves its ability to bind to metal ions, forming metalloporphyrins. These metalloporphyrins can participate in various biochemical processes, including oxygen transport, electron transfer, and catalysis. The compound’s molecular targets include enzymes and proteins that contain heme as a prosthetic group .
Comparison with Similar Compounds
Similar Compounds
Heme: A well-known porphyrin compound involved in oxygen transport in hemoglobin.
Chlorophyll: A porphyrin derivative involved in photosynthesis in plants.
Vitamin B12: A cobalt-containing porphyrin essential for various metabolic processes.
Uniqueness
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various biochemical processes makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C35H36N4O4 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H36N4O4/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28/h8-9,14-17,38H,1-2,10-13H2,3-7H3,(H,40,41)(H,42,43) |
InChI Key |
LNPBBSNUJCAEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C)C=C)C(=C4C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O |
Origin of Product |
United States |
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